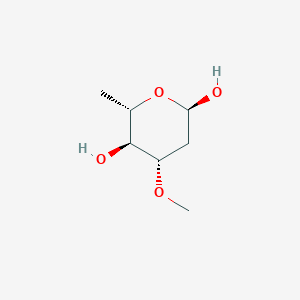

alpha-L-Oleandropyranose

Beschreibung

Alpha-L-Oleandropyranose is a monosaccharide derivative belonging to the class of deoxy sugars, characterized by its L-configuration and α-anomeric form. The α-anomeric configuration distinguishes it from its beta-L-Oleandropyranose counterpart, which has been studied for its bioactivity against targets such as DNA lyase and heat shock proteins .

Eigenschaften

CAS-Nummer |

87037-59-0 |

|---|---|

Molekularformel |

C7H14O4 |

Molekulargewicht |

162.18 g/mol |

IUPAC-Name |

(2R,4S,5S,6S)-4-methoxy-6-methyloxane-2,5-diol |

InChI |

InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m0/s1 |

InChI-Schlüssel |

DBDJCJKVEBFXHG-YTLHQDLWSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O)OC)O |

Kanonische SMILES |

CC1C(C(CC(O1)O)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of alpha-L-Oleandropyranose typically involves the selective acetylation of the corresponding sugar. One common method includes the use of acetyl chloride in the presence of a base such as pyridine to achieve the acetylation of the hydroxyl groups . The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: : Industrial production of alpha-L-Oleandropyranose may involve enzymatic methods using glycosidases. These enzymes can selectively hydrolyze glycosidic bonds to produce the desired pyranose form. The use of microbial sources such as bacteria and fungi is common in industrial settings due to their efficiency and scalability .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Alpha-L-Oleandropyranose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer Kohlenhydrate und Glykoside verwendet.

Biologie: Wird auf seine Rolle im Zellstoffwechsel und als Substrat für verschiedene Enzyme untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Eigenschaften.

Industrie: Wird bei der Produktion von bioaktiven Verbindungen und als Vorläufer bei der Synthese von Pharmazeutika verwendet

Wirkmechanismus

Der Wirkmechanismus von Alpha-L-Oleandropyranose beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es kann als Substrat für Glykosidasen wirken und zur Hydrolyse von Glykosidbindungen führen. Diese Wechselwirkung ist entscheidend in verschiedenen Stoffwechselwegen, einschließlich derer, die an der Energieproduktion und der Zellsignalisierung beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Alpha-L-Oleandropyranose has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Studied for its role in cellular metabolism and as a substrate for various enzymes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of alpha-L-Oleandropyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for glycosidases, leading to the hydrolysis of glycosidic bonds. This interaction is crucial in various metabolic pathways, including those involved in energy production and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

beta-L-Oleandropyranose

Beta-L-Oleandropyranose, the β-anomer of Oleandropyranose, exhibits notable bioactivity. Evidence highlights its binding affinity to DNA-(apurinic/apyrimidinic site) lyase (90.99% binding) and heat shock protein HSP 90-beta (80.52%) . The anomeric configuration (β vs. α) likely influences its spatial orientation, altering interactions with biological targets. For example, beta-L-Oleandropyranose’s higher binding percentage to LSD1/CoREST complex (85.18%) compared to adenosine A1 receptors (81.99%) suggests selectivity influenced by stereochemistry .

alpha-L-Fucopyranose

Alpha-L-fucopyranose (C₆H₁₂O₅, 164.156 Da) shares the L-configuration and α-anomeric form with alpha-L-Oleandropyranose. However, it is a 6-deoxy derivative of galactose, whereas Oleandropyranose’s deoxygenation pattern remains unspecified. Alpha-L-fucopyranose is a common component of glycans in bacterial and human cells, underscoring its role in molecular recognition—a property that may differ in Oleandropyranose due to structural variations .

Flavonoid Glycosides (e.g., Chrysoeriol-7-O-glycosides)

Glycosides like chrysoeriol-7-O-(2'-O-mannopyranosyl)allopyranoside and kaempferide 7-glucoside () feature diverse sugar moieties, including mannopyranosyl and glucopyranosyl units. These compounds differ from alpha-L-Oleandropyranose in:

- Sugar Configuration: Most glycosides use D-configured sugars (e.g., β-D-glucopyranoside), whereas Oleandropyranose is L-configured, which may affect enzyme specificity in glycosylation reactions.

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.